molecular formula C23H21N7O B612047 Entospletinib CAS No. 1229208-44-9

Entospletinib

Cat. No. B612047
M. Wt: 411.46
InChI Key: XSMSNFMDVXXHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entospletinib, also known as GS-9973, is an experimental drug for the treatment of various types of cancer under development by Gilead Sciences . It is an inhibitor of spleen tyrosine kinase (Syk) and has entered clinical trials for acute myeloid leukaemia (AML), chronic lymphocytic leukemia (CLL), diffuse large B cell lymphoma (DLBCL), graft-versus-host disease (GvHD), hematological malignancies, mantle cell lymphoma (MCL), and non-Hodgkin lymphoma (NHL) .


Molecular Structure Analysis

Entospletinib belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Chemical Reactions Analysis

Entospletinib is a selective, reversible, adenosine triphosphate-competitive small-molecule spleen tyrosine kinase (SYK) inhibitor that blocks B cell receptor-mediated signaling and proliferation in B lymphocytes .


Physical And Chemical Properties Analysis

Entospletinib has a molecular weight of 411.469 g·mol −1 and a chemical formula of C23H21N7O .

Scientific Research Applications

  • Chronic Lymphocytic Leukemia (CLL) :

    • Entospletinib has demonstrated clinical activity in subjects with relapsed or refractory CLL, showing a progression-free survival (PFS) rate at 24 weeks of 70.1% and an objective response rate of 61.0% (Sharman et al., 2015).
    • It was evaluated in a phase 2 study for patients with CLL previously treated with inhibitors of the B-Cell Receptor Signaling Pathway, showing clinical activity following therapy with either BTKi or PI3Kdi (Sharman et al., 2016).
  • Non-Hodgkin Lymphoma (NHL) and Diffuse Large B-Cell Lymphoma (DLBCL) :

    • Entospletinib, in combination with Vincristine, demonstrated synergistic activity against various hematological cancer cell lines and showed anti-tumor efficacy in a DLBCL xenograft model (Axelrod et al., 2015).
    • Another study focused on indolent non-Hodgkin lymphoma and mantle cell lymphoma, revealing that entospletinib had limited single-agent activity with manageable toxicity in these patient populations (Andorsky et al., 2018).
  • Pharmacokinetics and Safety :

    • A study evaluated the safety, pharmacokinetics, and pharmacodynamics of entospletinib in healthy volunteers, supporting its further clinical evaluation (Ramanathan et al., 2016).
  • Acute Myeloid Leukemia (AML) :

    • Entospletinib was studied in combination with induction chemotherapy in previously untreated AML. The composite complete response with entospletinib + 7+3 was 70%, and the treatment was generally well-tolerated (Walker et al., 2020).
  • Additional Research Applications :

    • Research has also explored entospletinib's role in diseases like esophageal squamous cell carcinoma, where it showed potential therapeutic value (Barbhuiya et al., 2018).
    • A study on the drug interaction profile and mass balance of entospletinib revealed insights into its metabolic pathways and potential drug interactions, crucial for its safe and effective use (Dolton et al., 2016).

Future Directions

Entospletinib has been used in trials studying the treatment of Oncology, Follicular Lymphoma, B-cell Malignancies, Mantle Cell Lymphoma, and Non-Hodgkin Lymphoma, among others . A phase 3 trial analyzing measurable residual disease (MRD)–negative complete response (CR) in patients receiving entospletinib to treat newly diagnosed NPM1-mutated acute myeloid leukemia (AML) has been initiated .

properties

IUPAC Name

6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMSNFMDVXXHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317670
Record name Entospletinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entospletinib

CAS RN

1229208-44-9
Record name Entospletinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229208-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entospletinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229208449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entospletinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Entospletinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTOSPLETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I3O3W6O3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,060
Citations
J Sharman, M Hawkins, K Kolibaba… - Blood, The Journal …, 2015 - ashpublications.org
… In this phase 2 trial, the safety and efficacy of entospletinib was tested in separate cohorts of … In this article, we report the efficacy of entospletinib in the cohort of subjects with relapsed or …
Number of citations: 192 ashpublications.org
DJ Andorsky, KS Kolibaba, S Assouline… - British journal of …, 2019 - Wiley Online Library
Spleen tyrosine kinase (Syk) mediates B‐cell receptor signalling in normal and malignant B cells. Entospletinib is an oral, selective Syk inhibitor. Entospletinib monotherapy was …
Number of citations: 42 onlinelibrary.wiley.com
JP Sharman, LM Klein, M Boxer, KS Kolibaba, S Abella… - Blood, 2015 - Elsevier
… Methods: This Phase 2 trial is evaluating entospletinib 800 mg … Entospletinib was generally well tolerated. The most … Conclusions: Entospletinib monotherapy given with this dose and …
Number of citations: 16 www.sciencedirect.com
PM Barr, GB Saylors, SE Spurgeon… - Blood, The Journal …, 2016 - ashpublications.org
… The combination of idelalisib and entospletinib was … or entospletinib pharmacokinetics were observed. We conducted a phase 2 clinical trial combining idelalisib and entospletinib in …
Number of citations: 155 ashpublications.org
JM Burke, A Shustov, J Essell, D Patel-Donnelly… - … Myeloma and Leukemia, 2018 - Elsevier
… We report the efficacy, safety, and tolerability of entospletinib as a single agent in the cohort … formulation of entospletinib orally twice daily. The dose of entospletinib could be reduced as …
Number of citations: 34 www.sciencedirect.com
JP Sharman, KS Kolibaba, J Azar, R Balaraman… - Blood, 2017 - Elsevier
Introduction: Despite recent therapeutic advances for the treatment of chronic lymphocytic leukemia (CLL), a need remains for novel treatment strategies. Entospletinib (ENTO) is an …
Number of citations: 1 www.sciencedirect.com
S Ramanathan, JA Di Paolo, F Jin, L Shao… - Clinical Drug …, 2017 - Springer
… of entospletinib in cancer patients. … of entospletinib under fasted conditions, entospletinib concentrations showed a bi-exponential decline. Based on a terminal t ½ of ~9 h, entospletinib …
Number of citations: 21 link.springer.com
JC Poe, W Jia, JA Di Paolo, NJ Reyes, JY Kim, H Su… - JCI insight, 2018 - ncbi.nlm.nih.gov
Graft-versus-host disease (GVHD) is a major complication of hematopoietic stem cell transplantation (HCT). The tyrosine kinase SYK contributes to both acute and chronic GVHD …
Number of citations: 35 www.ncbi.nlm.nih.gov
FT Awan, MJ Thirman, D Patel-Donnelly… - Leukemia & …, 2019 - Taylor & Francis
Full article: Entospletinib monotherapy in patients with relapsed or refractory chronic lymphocytic leukemia previously treated with B-cell receptor inhibitors: results of a phase 2 study …
Number of citations: 33 www.tandfonline.com
AV Danilov, C Herbaux, HS Walter, P Hillmen… - Clinical Cancer …, 2020 - AACR
… the tirabrutinib/entospletinib combination were treated with either entospletinib 200 mg or … 1, day 1, before initiating idelalisib or entospletinib in combination with tirabrutinib on cycle 1, …
Number of citations: 55 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.